Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride
Description
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium salt characterized by:
- A central nitrogen atom bonded to two methyl groups, a hydroxy group, and a hexyloxymethyl substituent.
- A chloride counterion.
- The hexyloxymethyl group (C₆H₁₃OCH₂) introduces lipophilicity, while the hydroxy (-OH) and quaternary ammonium groups contribute to hydrophilicity, making the compound amphiphilic.
Properties
CAS No. |
646069-01-4 |
|---|---|
Molecular Formula |
C11H26ClNO2 |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
hexoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C11H26NO2.ClH/c1-4-5-6-7-10-14-11-12(2,3)8-9-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SYLKWDKTRPKWFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., hexyl chloride).
Reaction Conditions: Reflux in ethanol or methanol.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield the corresponding hydroxide salt.
Scientific Research Applications
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and surfactants.
Mechanism of Action
The mechanism of action of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with analogous quaternary ammonium compounds:
*Molecular weights estimated from molecular formulas. †Calculated for C₁₁H₂₅ClNO₂ (assumed formula).
Key Observations:
Hydrophilic-Lipophilic Balance (HLB) :
- The target compound’s hexyloxymethyl group provides moderate lipophilicity compared to Choline chloride’s fully hydrophilic structure .
- The octyloxymethyl derivative () has greater lipophilicity due to its longer alkyl chain, enhancing surfactant properties .
Aromatic substituents () may enhance binding to biological targets via π-π stacking .
Applications :
- Choline chloride’s hydrophilicity makes it suitable for nutritional uses, while the target compound’s amphiphilicity aligns with surfactant or drug delivery roles.
- The octyloxymethyl compound’s ester and long-chain groups suggest use in industrial emulsifiers .
Physicochemical Properties
Limited solubility or stability data is available in the evidence, but inferences can be made:
- Water Solubility : Choline chloride is highly water-soluble due to its small size and polar groups . The target compound’s hexyl chain likely reduces solubility compared to Choline chloride but enhances miscibility with organic solvents.
- Thermal Stability : Quaternary ammonium salts with aromatic groups (e.g., ) may exhibit higher thermal stability due to rigid structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
